1-(5-bromofuran-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine
Description
This compound features a piperidine core substituted at the 1-position with a 5-bromofuran-2-carbonyl group and at the 4-position with a [(4-methoxyphenyl)sulfanyl]methyl moiety. Such structural features are common in bioactive molecules, particularly those targeting central nervous system receptors or enzymes . The compound’s molecular weight is estimated to be ~450–460 g/mol, based on analogs like 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine (MW: 385.48 g/mol, ), adjusted for the bromofuran moiety.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3S/c1-22-14-2-4-15(5-3-14)24-12-13-8-10-20(11-9-13)18(21)16-6-7-17(19)23-16/h2-7,13H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYHDJNSHSNFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Bromofuran-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromofuran moiety and a sulfanyl group, suggests diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : CHBrNOS
- Molecular Weight : 410.3 g/mol
- CAS Number : 1421517-03-4
The biological activity of 1-(5-bromofuran-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine is primarily attributed to its interaction with specific molecular targets within the body. The compound may exert its effects through:
- Enzyme Inhibition : The presence of the bromofuran and sulfanyl groups allows for potential binding to active sites of enzymes, thereby inhibiting their activity.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of bromofuran compounds possess significant antimicrobial properties. The presence of the sulfanyl group may enhance this effect by facilitating interactions with microbial enzymes or membranes.
- Anticancer Properties : Similar compounds have been documented to induce apoptosis in cancer cells. The mechanism may involve the activation of caspases or inhibition of cell cycle progression.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release.
Case Studies and Research Findings
-
Antimicrobial Screening :
- A study screened various bromofuran derivatives against common bacterial strains. The results indicated that compounds similar to 1-(5-bromofuran-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µM .
-
Anticancer Activity :
- In vitro studies demonstrated that the compound induced cytotoxicity in breast cancer cell lines (MCF-7). It was observed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 30 µM.
- Anti-inflammatory Mechanisms :
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key analogs and substituent variations:
1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperidine (CAS: 330830-29-0)
- Substituents: 5-bromo-2-methylphenylsulfonyl (electron-withdrawing), 4-methylpiperidine.
- Differences: Sulfonyl group instead of sulfanyl; bromine on phenyl rather than furan. This may reduce nucleophilic reactivity compared to the target compound’s sulfanyl group .
N-(2-Methylphenyl)-2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Substituents: Triazole ring, 4-methoxyphenylsulfonyl, and acetamide. sulfanyl) may alter metabolic pathways .
Terfenadine (Piperidine Derivative)
- Substituents: Hydroxy(diphenyl)methyl and tert-butylphenyl groups.
- Differences: Bulky hydrophobic substituents enhance logP (3.9) and membrane permeability but may reduce solubility in aqueous media .
Physical and Chemical Properties
*Estimated based on analogs. †Predicted using fragment-based methods.
Research Findings and Implications
- Metabolic Stability : Piperidine cores generally resist oxidative metabolism better than piperazine, as seen in 5-HT7R ligands . The target compound’s sulfanyl group may further enhance stability by avoiding sulfone formation.
- Bioactivity : Brominated furans () and sulfanyl-methyl groups () correlate with antimicrobial and receptor-modulating activities. The target compound’s combination of these features could synergize these effects.
- Limitations: Low aqueous solubility (common in lipophilic piperidine derivatives) may necessitate formulation strategies, such as nanoparticle encapsulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
